N-[[4-(hydroxycarbamoyl)phenyl]methyl]-N-[3-(trifluoromethyl)phenyl]morpholine-4-carboxamide
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Overview
Description
PMID29671355-Compound-21, commonly referred to as Compound 21, is a synthetic organic compound known for its selective agonistic properties towards the angiotensin type 2 receptor (AT2R). This compound has garnered significant attention in the fields of neuroscience and cardiovascular research due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound 21 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of Compound 21 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to maintain consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: Compound 21 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, Compound 21 can form oxidized derivatives.
Reduction: Reducing agents can convert Compound 21 into its reduced forms.
Substitution: Various nucleophiles can substitute functional groups in Compound 21 under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Compound 21 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions and signal transduction pathways.
Biology: Investigated for its role in modulating cellular responses and gene expression.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neurodegenerative disorders, and inflammation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
Compound 21 exerts its effects by selectively binding to the angiotensin type 2 receptor (AT2R). This binding activates a cascade of intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include endothelial nitric oxide synthase (eNOS) and interleukin-10 (IL-10), which play crucial roles in vasodilation, anti-inflammatory responses, and neuroprotection .
Comparison with Similar Compounds
Compound 19: Another lead compound from the same discovery effort, known for its antiviral properties.
Compound 23: Shares structural similarities with Compound 21 but differs in its receptor selectivity and potency.
Uniqueness: Compound 21 stands out due to its high selectivity for the angiotensin type 2 receptor and its ability to modulate specific physiological pathways without significant off-target effects. This makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C20H20F3N3O4 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[[4-(hydroxycarbamoyl)phenyl]methyl]-N-[3-(trifluoromethyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C20H20F3N3O4/c21-20(22,23)16-2-1-3-17(12-16)26(19(28)25-8-10-30-11-9-25)13-14-4-6-15(7-5-14)18(27)24-29/h1-7,12,29H,8-11,13H2,(H,24,27) |
InChI Key |
SOEPWATUUFBVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)N(CC2=CC=C(C=C2)C(=O)NO)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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